![molecular formula C17H20N6O B2757520 1,3,5-trimethyl-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-1H-pyrazole-4-carboxamide CAS No. 2034290-81-6](/img/structure/B2757520.png)
1,3,5-trimethyl-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-1H-pyrazole-4-carboxamide
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Description
1,3,5-trimethyl-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C17H20N6O and its molecular weight is 324.388. The purity is usually 95%.
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Scientific Research Applications
Experimental and Theoretical Studies
Research has explored the functionalization reactions of related pyrazole compounds, providing insight into the synthesis and theoretical underpinnings of chemical reactions involving pyrazole derivatives. Studies such as those by Yıldırım, Kandemirli, and Demir (2005) on the conversion of pyrazole-3-carboxylic acid into various derivatives highlight the compound's utility in experimental chemistry and theoretical analysis Experimental and Theoretical Studies on the Functionalization Reactions of 4-Benzoyl-1,5-Diphenyl-1H-Pyrazole-3-Carboxylic Acid and Acid Chloride with 2,3-Diaminopyridine.
Synthesis and Biological Evaluation
The synthesis of novel pyrazolopyrimidines derivatives showcases the compound's potential in creating new molecules with possible anticancer and anti-inflammatory properties. Rahmouni et al. (2016) detailed the synthesis of a series of pyrazolo[3,4-d]pyrimidin-4(5H)-ones, indicating the role of pyrazole derivatives in the development of new therapeutic agents Synthesis and biological evaluation of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents.
Luminescence Properties
The luminescence properties of compounds involving pyrazole derivatives, such as those studied by Tang, Tang, and Tang (2011), underscore the chemical's utility in material science, particularly in the development of new luminescent materials. The research into Eu(III) and Tb(III) complexes of pyrazole-based ligands demonstrates the applicability of these compounds in creating materials with high thermal stability and efficient luminescence Synthesis, luminescence properties of a novel aromatic carboxylic acid (L) and corresponding Eu(III) and Tb(III) compounds as well as the binding characteristics of L with bovine serum albumin (BSA).
Antitumor Activities
The exploration of pyrazole derivatives for antitumor activities, as seen in the work of Hassan, Hafez, and Osman (2014), illustrates the compound's relevance in cancer research. The synthesis of new pyrazolo[1,5-a]pyrimidine derivatives and their evaluation against Ehrlich Ascites Carcinoma (EAC) cells highlight the potential for developing new anticancer drugs Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives.
properties
IUPAC Name |
1,3,5-trimethyl-N-[(2-methyl-5-pyridin-3-ylpyrazol-3-yl)methyl]pyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O/c1-11-16(12(2)22(3)20-11)17(24)19-10-14-8-15(21-23(14)4)13-6-5-7-18-9-13/h5-9H,10H2,1-4H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNKGQVNXBGAXBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)NCC2=CC(=NN2C)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,5-trimethyl-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-1H-pyrazole-4-carboxamide |
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